Thioridazine Hydrochloride is the hydrochloride salt form of thioridazine, a piperidine phenothiazine derivative and a dopamine antagonist with antipsychotic property. Thioridazine hydrochloride binds to mesolimbic postsynaptic dopamine receptor D2, thereby decreasing dopamine activity leading to decreased psychotic effects, such as hallucinations and delusions. In addition, this agent binds to serotonin 5-HT2 receptors, resulting in decreased serotonin activity.
A phenothiazine antipsychotic used in the management of PHYCOSES, including SCHIZOPHRENIA.
See also: Thioridazine (has active moiety).
Thioridazine hydrochloride
CAS No.: 130-61-0
Cat. No.: VC0002471
Molecular Formula: C21H27ClN2S2
Molecular Weight: 407.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 130-61-0 |
---|---|
Molecular Formula | C21H27ClN2S2 |
Molecular Weight | 407.0 g/mol |
IUPAC Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride |
Standard InChI | InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H |
Standard InChI Key | NZFNXWQNBYZDAQ-UHFFFAOYSA-N |
Isomeric SMILES | C[NH+]1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-] |
SMILES | C[NH+]1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.[Cl-] |
Canonical SMILES | CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl |
Appearance | Assay:≥98%A crystalline solid |
Chemical and Physical Properties
Structural Characteristics
Thioridazine hydrochloride (CAS 130-61-0) is chemically designated as 10-[2-(1-methyl-2-piperidinyl)ethyl]-2-(methylthio)-10H-phenothiazine monohydrochloride . The molecule combines a tricyclic phenothiazine system with a piperidine-containing side chain, creating a conformation that facilitates interaction with dopaminergic and serotonergic receptors. The hydrochloride salt form enhances water solubility (75 mM in aqueous solution) compared to the free base .
Table 1: Key physicochemical properties
Property | Value |
---|---|
Molecular weight | 407.04 g/mol |
Melting point | 158-160°C |
Boiling point | 230°C (estimated) |
Density | 1.1227 g/cm³ |
Refractive index | 1.5610 |
Water solubility | 250 mg/5 mL |
λmax in ethanol | 317 nm |
Storage conditions | 2-8°C, protected from light |
Synthesis and Manufacturing
Industrial Production
The synthetic pathway involves condensation of 2-methylmercaptophenothiazine with 2-(1-methylpiperidin-2-yl)ethyl chloride under alkaline conditions, followed by hydrochloride salt formation . Critical purification steps include:
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Benzene extraction of the free base
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Vacuum distillation (230°C at 0.02 mmHg)
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Recrystallization from ethanol-diethyl ether mixtures
Novartis Pharma AG developed the original manufacturing process, achieving batch consistency through strict control of reaction temperatures (maintained at 60-65°C during condensation) and pH levels during salt formation .
Pharmacological Mechanisms and Therapeutic Applications
Neuropsychiatric Effects
As a first-generation antipsychotic, thioridazine hydrochloride exhibits:
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D2 receptor antagonism (Ki = 1.4 nM) with preferential binding in mesolimbic pathways
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5-HT2A receptor blockade (Ki = 3.8 nM) contributing to reduced extrapyramidal symptoms compared to other phenothiazines
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Antimuscarinic activity (IC₅₀ = 220 nM) responsible for autonomic side effects
Table 2: Receptor binding profile
Receptor | Affinity (Ki) | Functional Activity |
---|---|---|
D2 | 1.4 nM | Antagonist |
5-HT2A | 3.8 nM | Antagonist |
α1-adrenergic | 18 nM | Antagonist |
M1 muscarinic | 220 nM | Antagonist |
Oncological Applications
Recent studies demonstrate concentration-dependent anticancer effects:
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Apoptosis induction: 50% cell death in HeLa cells at 25 μM via PI3K/Akt/mTOR pathway inhibition
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Cancer stem cell differentiation: 10 μM exposure reduces CD44+/CD24- breast cancer stem cells by 62%
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Cell cycle arrest: G1 phase accumulation (78% vs. 55% control) in endometrial cancer lines
Clinical Pharmacology and Adverse Effects
Pharmacokinetic Profile
Parameter | Value | Source |
---|---|---|
Bioavailability | 40-50% | |
Tmax | 2-4 hours | |
Protein binding | 99% | |
Metabolism | Hepatic (CYP2D6) | |
Half-life | 21-24 hours | |
Excretion | Renal (70%), fecal |
Adverse Event Spectrum
Common effects (≥10% incidence):
Serious risks:
Regulatory History and Current Status
Approval Timeline
Contemporary Research Applications
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